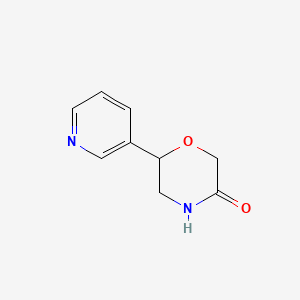
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound featuring a unique structure that combines pyrrole and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivatives, followed by the formation of the oxadiazole ring. The final step involves the introduction of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining high standards of quality and consistency.
化学反応の分析
Types of Reactions
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of (3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)methanamine: A simpler compound with a similar pyrrole structure.
1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring, but different substituents.
Pyrrole-oxadiazole hybrids: Compounds that combine pyrrole and oxadiazole rings in different configurations.
Uniqueness
(3-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to its specific combination of pyrrole and oxadiazole rings, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
[3-[(1-methylpyrrol-2-yl)-pyrrol-1-ylmethyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C13H15N5O/c1-17-6-4-5-10(17)12(18-7-2-3-8-18)13-15-11(9-14)19-16-13/h2-8,12H,9,14H2,1H3 |
InChIキー |
DWODUCYDLBCRSS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(C2=NOC(=N2)CN)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


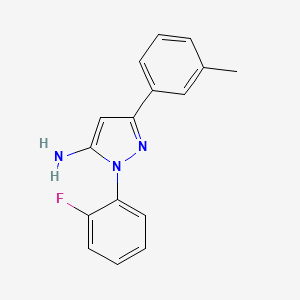
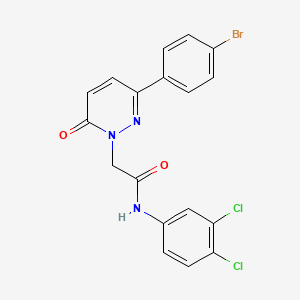
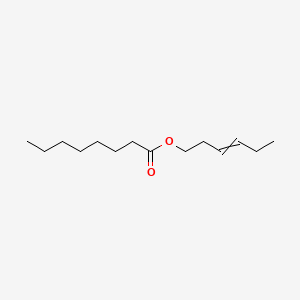
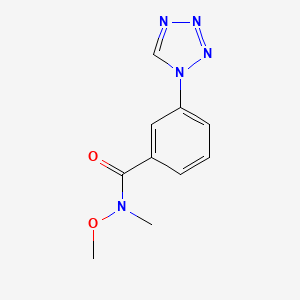
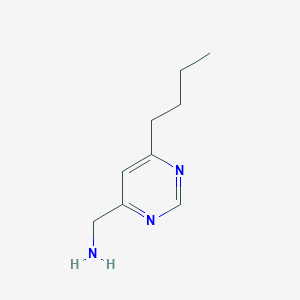
![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)
![2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B14869928.png)
![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
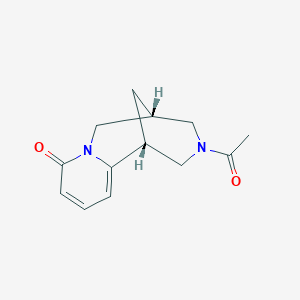
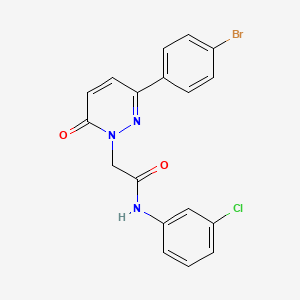
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)

